molecular formula C5H9Cl2NO2 B2699695 (2S,4S)-4-Chloropyrrolidine-2-carboxylic acid;hydrochloride CAS No. 2309431-84-1

(2S,4S)-4-Chloropyrrolidine-2-carboxylic acid;hydrochloride

Cat. No. B2699695
CAS RN: 2309431-84-1
M. Wt: 186.03
InChI Key: XMTWEYGMLBOIBW-MMALYQPHSA-N
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Description

“(2S,4S)-4-Chloropyrrolidine-2-carboxylic acid;hydrochloride” is a specific isomer of a pyrrolidine carboxylic acid derivative. Pyrrolidine carboxylic acids are a class of organic compounds containing a pyrrolidine ring which is a five-membered ring with one nitrogen atom and four carbon atoms, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of “(2S,4S)-4-Chloropyrrolidine-2-carboxylic acid;hydrochloride” would likely involve a five-membered pyrrolidine ring with a chlorine atom and a carboxylic acid group attached. The (2S,4S) designation refers to the specific stereochemistry of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,4S)-4-Chloropyrrolidine-2-carboxylic acid;hydrochloride” would depend on its specific structure. For example, similar compounds like “(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride” have a molecular weight of 167.59 and are solid at room temperature .

Safety and Hazards

The safety and hazards associated with “(2S,4S)-4-Chloropyrrolidine-2-carboxylic acid;hydrochloride” would depend on its specific properties. It’s always important to handle chemical compounds with appropriate safety precautions .

Future Directions

The future directions for research on “(2S,4S)-4-Chloropyrrolidine-2-carboxylic acid;hydrochloride” would likely depend on its specific properties and potential applications. Pyrrolidine derivatives are often studied for their potential uses in medicinal chemistry .

properties

IUPAC Name

(2S,4S)-4-chloropyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTWEYGMLBOIBW-MMALYQPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 138991500

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